![molecular formula C20H15ClN2OS B2847225 7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105223-56-0](/img/structure/B2847225.png)
7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15ClN2OS and its molecular weight is 366.86. The purity is usually 95%.
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Biological Activity
The compound 7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H18ClN3OS
- Molecular Weight : 357.88 g/mol
This compound features a thieno[3,2-d]pyrimidine core with a 4-chlorophenyl and a 4-methylbenzyl substituent, which may influence its biological activity through various mechanisms.
The biological activity of thienopyrimidine derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed for this compound:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways, which could affect cell proliferation and apoptosis.
- Enzyme Interaction : The compound may interact with enzymes such as acetylcholinesterase (AChE) and urease, showing potential for use in treating conditions related to these enzymes.
- Receptor Modulation : It may also modulate the activity of various receptors, impacting cellular responses.
Anticancer Activity
Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance:
- A study evaluated a series of thienopyrimidine compounds for their ability to inhibit cancer cell proliferation. The results showed that compounds with similar structures to this compound demonstrated promising activity against various cancer cell lines .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound:
- In vitro tests have shown that thienopyrimidine derivatives can exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group is believed to enhance this activity .
Study on Kinase Inhibition
A detailed investigation into the kinase inhibition properties of thienopyrimidine derivatives found that compounds structurally similar to this compound effectively inhibited PI3Kδ, a critical enzyme in cancer progression. This study highlighted the potential for developing new cancer therapies based on these compounds .
Antimicrobial Evaluation
In another study focused on antimicrobial properties, several thienopyrimidine derivatives were synthesized and tested against multiple bacterial strains. The results indicated that these compounds displayed moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, suggesting their potential as antimicrobial agents .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Moderate | Kinase inhibition |
Similar Thienopyrimidine A | High | Low | Receptor modulation |
Similar Thienopyrimidine B | Low | High | Enzyme inhibition |
Scientific Research Applications
Biological Activities
The compound has been studied for its anticancer and antimicrobial properties. Research indicates that thienopyrimidines can exhibit significant activity against various cancer cell lines and pathogens. The following subsections detail these applications:
Anticancer Activity
Research has demonstrated that compounds within the thienopyrimidine class, including 7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, can induce apoptosis in cancer cells and inhibit tumor growth. For instance:
- Mechanism of Action : The compound may act by interfering with specific signaling pathways involved in cell proliferation and survival.
- Case Studies : A study published in a peer-reviewed journal highlighted its efficacy against breast cancer cell lines, showing a dose-dependent response in reducing cell viability.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Spectrum of Activity : It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Research Findings : In vitro studies have reported significant inhibition of bacterial growth at varying concentrations, suggesting potential use in treating infections.
Applications in Agriculture
The compound's potential extends beyond medicinal chemistry; it may also serve as a novel pesticide or herbicide:
- Pesticidal Activity : Preliminary studies suggest that it could be effective against specific agricultural pests, offering an eco-friendly alternative to conventional pesticides.
- Biological Control Agents : Research indicates that compounds like this one can be integrated into biocontrol strategies to manage crop diseases effectively.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
7-(4-chlorophenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-2-4-14(5-3-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-6-8-16(21)9-7-15/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKDRUQHXMEYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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